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molecular formula C11H8INO4 B8287179 2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid

2-Iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid

Cat. No. B8287179
M. Wt: 345.09 g/mol
InChI Key: JUDBIOVNGNFEKQ-UHFFFAOYSA-N
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Patent
US08378095B2

Procedure details

To a solution 2-iodo-5-(4-methoxyphenyl)oxazole-4-carboxylic acid (0.92 g, 2.7 mmol) in DCM (20 mL) and DMF (10 mL) was added hydroxybenzotriazole monohydrate (0.44 g, 2.9 mmol) followed by 0.5M ammonia in dioxane (22 mL, 11.0 mmol) and 1-(3-(dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride (0.77 g, 4.0 mmol) and the reaction stirred at room temperature overnight. EtOAc was then added and the mixture washed with brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel column chromatography using gradient of 0-50% EtOAc in DCM to afford 2-iodo-5-(4-methoxyphenyl)oxazole-4-carboxamide (0.66 g. 1.9 mmol, 70%) as a yellow solid. 1H NMR (CDCl3) 3.79 (3H, s), 5.47 (1H, br. s), 6.90 (2H, d), 6.94 (1H, br. s), 8.14 (2H, d). LCMS (1) Rt: 1.84 min; m/z (ES+) 345.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole monohydrate
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
0.77 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[O:3][C:4]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:5]([C:7](O)=[O:8])[N:6]=1.O.OC1C2N=N[NH:25]C=2C=CC=1.N.O1CCOCC1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.CN(C=O)C.CCOC(C)=O>[I:1][C:2]1[O:3][C:4]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:5]([C:7]([NH2:25])=[O:8])[N:6]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
IC=1OC(=C(N1)C(=O)O)C1=CC=C(C=C1)OC
Name
hydroxybenzotriazole monohydrate
Quantity
0.44 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0.77 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1OC(=C(N1)C(=O)N)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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